(3-Isopropyl-5-methylphenyl)boronic acid
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Overview
Description
(3-Isopropyl-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Isopropyl-5-methylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of boronic acids often involves hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane. This method is rapid and allows for the exploration of organoborane chemistry .
Chemical Reactions Analysis
Types of Reactions: (3-Isopropyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of borohydrides.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters.
Reduction: Borohydrides.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Isopropyl-5-methylphenyl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including protease inhibitors.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Isopropyl-5-methylphenyl)boronic acid involves its ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. This property makes it useful in molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 4-Methylphenylboronic acid
- 3-Isopropylphenylboronic acid
Comparison: (3-Isopropyl-5-methylphenyl)boronic acid is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and catalysis .
Properties
Molecular Formula |
C10H15BO2 |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-methyl-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7,12-13H,1-3H3 |
InChI Key |
VDFMKAYBTFEZMG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)C)C)(O)O |
Origin of Product |
United States |
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